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molecular formula C13H16BrNO4 B8059530 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid

Cat. No. B8059530
M. Wt: 330.17 g/mol
InChI Key: LDAUOUCZZYZWKW-UHFFFAOYSA-N
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Patent
US08912209B2

Procedure details

NaOH (48.8 g, 1.22 mol, 2.0 eq) in H2O (1.26 L) was added to a solution of 3-bromo-4-(tert-butoxycarbonylamino-methyl)-benzoic acid methyl ester (210 g, 0.61 mol, 1.0 eq) in MeOH (1.26 L). The reaction mixture was stirred at 50° C. for 2 hrs. The reaction was cooled to room temperature and concentrated to half volume. The residue was acidified to pH 5 by adding 1M HCl solution. The resulting solid was collected and dried to give the title intermediate (200 g, 99.4% yield) as white solid.
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 L
Type
solvent
Reaction Step One
Name
Quantity
1.26 L
Type
solvent
Reaction Step One
Yield
99.4%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:22])[C:6]1[CH:11]=[CH:10][C:9]([CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[C:8]([Br:21])[CH:7]=1>O.CO>[Br:21][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][C:9]=1[CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C:5]([OH:22])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
210 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)Br)=O
Name
Quantity
1.26 L
Type
solvent
Smiles
O
Name
Quantity
1.26 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half volume
ADDITION
Type
ADDITION
Details
by adding 1M HCl solution
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1CNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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